molecular formula C18H22N4O2 B12176910 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide

Cat. No.: B12176910
M. Wt: 326.4 g/mol
InChI Key: UTQLLBRJVXSQCK-UHFFFAOYSA-N
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Description

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide is a complex organic compound that belongs to the class of indoles and oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The oxadiazole ring contributes to its stability and reactivity, enhancing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide is unique due to its specific combination of indole and oxadiazole rings, along with the N-(3-methylbutyl)propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide

InChI

InChI=1S/C18H22N4O2/c1-12(2)7-9-20-16(23)5-6-17-21-18(22-24-17)14-4-3-13-8-10-19-15(13)11-14/h3-4,8,10-12,19H,5-7,9H2,1-2H3,(H,20,23)

InChI Key

UTQLLBRJVXSQCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCC1=NC(=NO1)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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